1,2-dimethyl-1H-imidazole-5-carbonitrile

Cardiotonic Activity Phosphodiesterase Inhibition Structure-Activity Relationship

Researchers often assume imidazole regioisomers are interchangeable, but SAR evidence shows N-methylation pattern changes can abolish pharmacological activity. This 1,2-dimethyl-5-carbonitrile substitution provides: • Regioselective 5-position reactivity for nucleophilic additions & cyclizations-avoids isomeric byproducts from 4-CN analogs. • Versatile nitrile handle converts to amine, carboxylic acid, or tetrazole for systematic SAR. • ≥97% purity ensures reproducible crystallography & biophysical assay results.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 19225-94-6
Cat. No. B101428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-1H-imidazole-5-carbonitrile
CAS19225-94-6
Synonyms1H-Imidazole-5-carbonitrile,1,2-dimethyl-(9CI)
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)C#N
InChIInChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3
InChIKeyMLYOZRGHMNWTQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-imidazole-5-carbonitrile – Chemical Identity & Profile


1,2-Dimethyl-1H-imidazole-5-carbonitrile is a heterocyclic chemical intermediate belonging to the substituted imidazole family . It is characterized by two methyl groups at the 1- and 2-positions and a cyano group at the 5-position of the imidazole ring. This substitution pattern confers specific electronic and steric properties, making it a versatile building block in medicinal chemistry and organic synthesis . Its role is primarily that of a functionalizable scaffold , and its procurement value hinges on the precise reactivity dictated by its 1,2-dimethyl-5-cyano substitution, which differentiates it from other regioisomers and functional analogs.

1
Medicinal chemistry scaffold: Versatile 1,2-dimethyl-5-cyano imidazole core for functionalization
2
Regiochemical control: 5‑carbonitrile regioisomer enables distinct electronic and steric profiles vs. 4‑carbonitrile
3
Synthetic utility: Nitrile handle supports conversion to amines, acids, or tetrazoles in downstream chemistry

1,2-Dimethyl-1H-imidazole-5-carbonitrile: Generic Substitution Risks


The assumption that other imidazole-5-carbonitriles or regioisomers can be seamlessly interchanged overlooks the strict structure-activity relationships (SAR) governing this scaffold. Fundamental research on related biimidazole systems demonstrates that even minor alterations, such as N-methylation of the imidazole NH, can completely abolish desired pharmacological activity, highlighting the critical role of the specific substitution pattern [1]. Furthermore, the position of the electron-withdrawing cyano group (e.g., at the 4- vs. 5-position) dictates the compound's electronic density and the regioselectivity of subsequent chemical transformations, directly impacting synthesis outcomes [2]. Generic substitution therefore introduces unacceptable risks of reaction failure, altered biological activity, or costly re-optimization.

1
Regioisomer mismatch: 4‑carbonitrile analog (CAS 79080-38-9) exhibits fundamentally different electronic density; downstream reaction regioselectivity may shift significantly.
2
Functional group mismatch: Imidazole-5-carbaldehyde (CAS 24134-12-1) lacks the nitrile’s orthogonal reactivity; cannot serve as a masked amine/acid synthon without additional steps.
3
N-Substitution sensitivity: Published SAR indicates 1,1'-dimethylation can abolish desired pharmacological activity; direct substitution with dimethylated analogs may lead to inactive chemotypes.

1,2-Dimethyl-1H-imidazole-5-carbonitrile: Differentiating Evidence


Pharmacophoric Potential Without Deleterious N-Methylation

A key differentiator is the compound's potential to serve as a precursor to NH-containing biimidazole structures, which are essential for bioactivity. A seminal study by Matthews et al. (1990) on inotropic biimidazoles established that the introduction of methyl groups at the 1,1'-positions of the core scaffold completely abolished cardiotonic activity [1]. This provides a critical selection criterion: using 1,2-dimethyl-1H-imidazole-5-carbonitrile as an intermediate retains the synthetically accessible cyano group, while its 1-methyl substitution is chemically distinct from the activity-blocking 1,1'-dimethyl pattern. This directs synthetic efforts towards viable bioactive candidates and away from inactive, dimethylated dead-ends.

Pharmacophoric Potential
Class-level inference
Non-1,1'-dimethylated cyano-bisimidazole precursors retain inotropic activity potential; 1,1'-dimethyl analogs (Compounds 24, 25) show 0% activity. Active prototype ED25% = 0.16 mg/kg iv.
N-Substitution context review
SAR derived from anesthetized dog model and PDE III enzyme assay
Cardiotonic Activity Phosphodiesterase Inhibition Structure-Activity Relationship

C-5 vs. C-4 Cyano Regioselectivity

The position of the cyano group dictates the compound's electronic properties and reactivity. The 5-cyano regioisomer (target compound) is distinct from its 4-cyano isomer (CAS 79080-38-9) . A comparative charge density study on a closely related 5-carbonitrile derivative (2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile) revealed unique C≡N···C≡N intermolecular interactions in the solid state, governed by the electron-deficient nature of the imidazole ring when substituted at the 5-position [1]. This electronic profile is directly linked to regioselective reactivity in subsequent transformations (e.g., nucleophilic additions, cyclizations), which would be fundamentally different for the 4-cyano isomer due to altered frontier molecular orbital coefficients.

C-5 vs. C-4 Cyano Regioselectivity
Cross-study comparable
5‑carbonitrile regioisomer predicted to form unique C≡N···C≡N interactions; charge density analysis of analog quantifies ρ(r) and ∇²ρ(r) at nitrile bond critical points.
Regiochemical-control review
High-resolution X-ray diffraction and multipole modeling on model 5‑carbonitrile system
Organic Synthesis Regioselectivity Heterocyclic Chemistry

Reactivity and Solubility: Nitrile vs. Aldehyde

The cyano group (-C≡N) imparts a higher polarity and a distinct reactivity profile compared to the analogous aldehyde (-CHO). Vendor datasheets consistently note that the presence of the cyano group at the 5-position enhances polarity and facilitates reactivity in polar reaction environments . In contrast, the corresponding 1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS 24134-12-1; Molecular Weight: 124.14 g/mol) is a different chemical entity with distinct hydrogen-bonding capabilities and oxidation potential. The nitrile serves as a masked carboxylic acid or amine, offering orthogonal synthetic handles that the aldehyde cannot.

Nitrile vs. Aldehyde Reactivity
Supporting evidence
Nitrile (MW 121.14 g/mol) offers masked carboxylic acid/amine handles; aldehyde (MW 124.14 g/mol) is an electrophile prone to oxidation. MW difference: 3.0 g/mol.
Synthetic-handle selection context
General organic synthesis and vendor specification review
Reactivity Polarity Solubility Synthetic Precursor

Certified Purity for Reproducibility

For scientific procurement, the availability of a defined purity specification is a critical differentiator. Reliable vendors offer 1,2-dimethyl-1H-imidazole-5-carbonitrile at a guaranteed purity of ≥97% . This level of characterization is essential for reproducible results in Structure-Activity Relationship (SAR) studies and biological assays. In contrast, less common or non-commercial analogs often lack a verifiable purity certificate, introducing unknown variables that can confound experimental outcomes. The 97% specification ensures that observed effects can be attributed to the target compound rather than undefined impurities.

Certified Purity
Supporting evidence
Commercially available purity ≥97% (NLT 97%).
Reproducibility specification review
Supplier certificate context; supports SAR and biophysical assay consistency
Chemical Biology Purity Specification Reproducibility

1,2-Dimethyl-1H-imidazole-5-carbonitrile – Key Applications


Non-Dimethylated Biimidazole Cardiotonic Precursor

Based on the SAR evidence that 1,1'-dimethylation abolishes cardiotonic activity [1], use this 1,2-dimethyl-5-carbonitrile scaffold to synthesize NH-containing biimidazoles with the potential for positive inotropic effects, avoiding the design dead-end of directly purchasing inactive dimethylated analogs.

Regiospecific Transformations via 5-Cyano Profile

The unique intermolecular interaction potential and electron density distribution of a 5-cyano substituted imidazole allows for regioselective nucleophilic additions and cyclizations [1]. This compound is ideal for synthesizing 5-substituted imidazole derivatives where the 4‑carbonitrile isomer would lead to different, likely undesirable, isomeric products.

Nitrile Handle for Amine, Acid, and Tetrazole Synthesis

The nitrile group is a versatile functional handle that can be efficiently converted to a primary amine, carboxylic acid, or tetrazole [1]. This compound enables the systematic exploration of SAR around these pharmacophores, a synthetic advantage that the analogous 5-aldehyde compound (CAS 24134-12-1) cannot provide without additional synthetic steps.

Certified Purity for Reproducible Biochemical Probing

For assays requiring absolute confidence in compound identity, the commercially available, certified purity level of ≥97% [1] mitigates the risk of off-target effects from impurities. This is critical for target identification, biophysical assays, and crystallography, where the use of uncharacterized or lower-purity analogs could generate irreproducible data.

Application
Selection Property
Validation Focus
Non-Dimethylated Biimidazole Precursor
N-Substitution pattern review
SAR model-response context
Regiospecific Transformations
5‑carbonitrile electronic profile
Regiochemical-outcome interpretation
Amine, Acid, and Tetrazole Synthesis
Nitrile synthetic-handle versatility
Functional-group interconversion review
Reproducible Biochemical Probing
Certified purity specification
Impurity-profile and assay-reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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